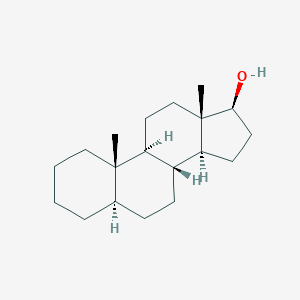

5alpha-Androstan-17beta-ol

Descripción general

Descripción

5alpha-Androstan-17beta-ol: is a steroid hormone that belongs to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics. This compound is a major metabolite of testosterone and has significant androgenic activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-17beta-ol typically involves the reduction of testosterone. One common method is the catalytic hydrogenation of testosterone using palladium on carbon as a catalyst under hydrogen gas. This reaction selectively reduces the double bond in the A-ring of testosterone, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

5α-Androstan-17β-ol undergoes oxidation primarily at the hydroxyl group (C17-OH) and the steroidal backbone. Key findings include:

C17 Hydroxyl Oxidation

-

Reagent/Conditions : Jones reagent (CrO₃/H₂SO₄) or TPAP/NMO (tetrapropylammonium perruthenate/N-methylmorpholine N-oxide) .

-

Product : 5α-Androstan-17-one (17-keto derivative) with >90% yield under optimized conditions .

| Reagent | Temperature | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Jones reagent | 0–5°C | Acetone | 85 | |

| TPAP/NMO | RT | CH₂Cl₂ | 92 |

Backbone Oxidation

-

Selective oxidation at C3 requires protection of C17-OH. For example, silylation (TBDMSCl) followed by TPAP oxidation yields 3-keto derivatives .

Reduction Reactions

Reductive modifications target carbonyl groups introduced via oxidation:

17-Keto Reduction

-

Product : Regenerates 5α-Androstan-17β-ol with stereochemical fidelity (>95% retention of 17β-configuration) .

| Reagent | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH | 2 | 97 | |

| LiAlH₄ | THF | 4 | 93 |

Substitution and Functionalization

The hydroxyl group at C17 participates in nucleophilic substitutions and protective group chemistry:

Acetylation

Silylation

Hydrogenation and Ring Modification

While 5α-Androstan-17β-ol is already saturated, its derivatives participate in hydrogenolysis and ring-opening:

Catalytic Hydrogenation

-

Substrate : Δ⁵-Androsten-17β-ol derivatives.

-

Product : 5α-Androstan-17β-ol via stereospecific reduction of double bonds .

Lactone Formation

-

Reagent/Conditions : NaIO₄/KMnO₄ followed by NaBH₄-mediated cyclization .

-

Product : 17β-Hydroxy-2-oxa-5α-androstan-3-one, a bioactive lactone .

Comparative Reactivity

| Reaction Type | Key Reagents | Major Product | Yield Range (%) |

|---|---|---|---|

| Oxidation (C17) | TPAP/NMO | 5α-Androstan-17-one | 85–92 |

| Reduction (C17) | NaBH₄ | Regenerated 17β-ol | 93–97 |

| Acetylation | Ac₂O/pyridine | 17β-Acetoxy derivative | 89–94 |

| Hydrogenolysis | Pd/C, H₂ | Saturated backbone | 75–88 |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Analytical Chemistry

5alpha-Androstan-17beta-ol serves as a reference standard in analytical chemistry, particularly for quantifying androgens in biological samples. Its use ensures accuracy in measuring hormone levels, which is critical for both clinical diagnostics and research applications.

Endocrinology and Hormonal Studies

Research involving this compound has provided insights into the regulation of the hypothalamic-pituitary-adrenal (HPA) axis. Studies have shown that its metabolites can influence stress responses by modulating hormone secretion, thereby highlighting its role beyond traditional androgenic functions .

Pharmacological Applications

In pharmacology, this compound is investigated for its potential therapeutic uses in conditions related to androgen deficiency, such as hypogonadism and certain forms of alopecia . Its anabolic properties make it a candidate for hormone replacement therapies aimed at restoring testosterone levels in men .

Developmental Biology

This compound is vital for studying male phenotype development during embryogenesis and puberty. Its effects on cellular differentiation and growth have been extensively documented, making it a key focus in developmental biology research .

Neuroscience

Recent studies suggest that DHT may have neuroprotective effects and influence cognitive functions through its action on neural androgen receptors. The interactions between DHT and estrogen receptors also point to complex regulatory mechanisms affecting mood and behavior .

Case Study 1: Regulation of Stress Responses

A study demonstrated that administration of 3β-Diol, a metabolite of DHT, effectively reduced stress-induced cortisol and ACTH secretion in castrated male mice. This effect was mediated through estrogen receptors rather than androgen receptors, indicating a nuanced role for DHT metabolites in stress regulation .

Case Study 2: Hormonal Replacement Therapy

Clinical trials have investigated the efficacy of DHT in treating men with low testosterone levels, showing improvements in muscle mass, energy levels, and overall well-being. These findings support the therapeutic application of this compound in managing androgen deficiency syndromes .

Mecanismo De Acción

5alpha-Androstan-17beta-ol exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that mediate the development of male characteristics and other androgenic effects. The molecular targets include androgen receptors, and the pathways involved are primarily related to the regulation of gene expression .

Comparación Con Compuestos Similares

Testosterone: The precursor of 5alpha-Androstan-17beta-ol, with a similar androgenic profile.

Dihydrotestosterone: Another potent androgen with a similar structure but differing in the position of the hydroxyl group.

Androstenedione: A less potent androgen that serves as a precursor to both testosterone and this compound.

Uniqueness: this compound is unique in its specific binding affinity to androgen receptors and its role as a major metabolite of testosterone. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound in both research and therapeutic applications .

Actividad Biológica

5alpha-Androstan-17beta-ol, commonly known as dihydrotestosterone (DHT), is a potent androgenic steroid derived from testosterone through the action of the enzyme 5-alpha reductase. This compound plays a significant role in various biological processes, particularly in male sexual development, prostate health, and other androgen-mediated functions. This article explores the biological activity of DHT, including its mechanisms of action, effects on different tissues, and implications in health and disease.

DHT exerts its biological effects primarily through the activation of androgen receptors (AR) found in various tissues. The binding of DHT to AR initiates a cascade of gene expression changes that influence cellular function. Key mechanisms include:

- Androgen Receptor Activation : DHT binds with high affinity to AR, leading to receptor dimerization and translocation to the nucleus where it regulates target gene expression.

- Metabolite Formation : DHT can be further metabolized into other active compounds like 5alpha-androstane-3beta,17beta-diol (3β-Diol), which has distinct biological roles, including modulation of the hypothalamic-pituitary-adrenal (HPA) axis .

Biological Activities

- Developmental Roles :

-

Prostate Health :

- Elevated levels of DHT are implicated in benign prostatic hyperplasia (BPH) and prostate cancer. The overactivity of 5-alpha reductase leads to increased DHT production, which stimulates prostate cell proliferation .

- Clinical Studies : Inhibitors like finasteride and dutasteride reduce DHT levels and have been shown to alleviate symptoms of BPH and potentially lower prostate cancer risk .

- Hair Growth and Loss :

- Metabolic Effects :

Case Studies

Case Study 1: Prostate Cancer Risk Reduction

A study involving patients treated with dutasteride showed a significant reduction in prostate-specific antigen (PSA) levels over four years, suggesting a potential protective effect against prostate cancer due to reduced DHT levels .

Case Study 2: Hair Loss Treatment

In a clinical trial assessing the efficacy of finasteride for treating male pattern baldness, participants exhibited noticeable hair regrowth attributed to decreased DHT levels in scalp tissues .

Comparative Data Table

| Biological Activity | Mechanism | Clinical Implications |

|---|---|---|

| Sexual Development | Androgen receptor activation | Essential for male genitalia formation |

| Prostate Growth | Stimulates cell proliferation via DHT | Linked to BPH and prostate cancer |

| Hair Follicle Regulation | Inhibits hair follicle growth | Associated with androgenetic alopecia |

| Metabolic Regulation | Influences lipid metabolism | Potential role in metabolic syndrome |

Propiedades

IUPAC Name |

(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14+,15+,16+,17+,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKZBUCPOSYYFO-KYQPOWKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8036493 | |

| Record name | 5alpha-Androstan-17beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225-43-0 | |

| Record name | 5α-Androstan-17β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androstan-17-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5.alpha.-Androstan-17.beta.-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5alpha-Androstan-17beta-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8036493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5.ALPHA.-ANDROSTAN-17.BETA.-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5JL49BERK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.